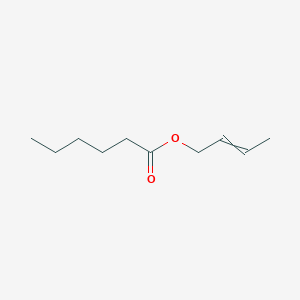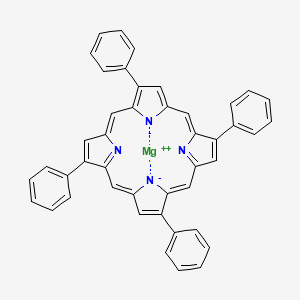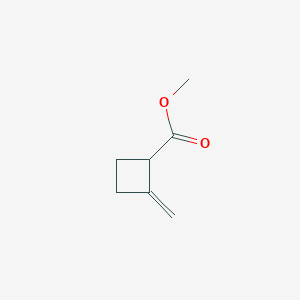![molecular formula C12H10N2O6S B13793200 4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid CAS No. 64789-21-5](/img/structure/B13793200.png)
4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3,4-Trihydroxyphenylazo)benzenesulfonic acid is an organic compound with the molecular formula C12H10N2O6S. It is a derivative of benzenesulfonic acid and contains an azo group (-N=N-) linking a trihydroxyphenyl group to a benzenesulfonic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-Trihydroxyphenylazo)benzenesulfonic acid typically involves the diazotization of 2,3,4-trihydroxyaniline followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments to facilitate the diazotization process and subsequent coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3,4-Trihydroxyphenylazo)benzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like sulfuric acid and nitric acid are used for sulfonation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzenesulfonic acid derivatives.
Applications De Recherche Scientifique
4-(2,3,4-Trihydroxyphenylazo)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2,3,4-Trihydroxyphenylazo)benzenesulfonic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4-Trihydroxyazobenzene-4’-sulfonic acid
- 2,3,4-Trihydroxy-4’-sulfoazobenzene
- Benzenesulfonic acid, 4-[2-(2,3,4-trihydroxyphenyl)diazenyl]-
Uniqueness
4-(2,3,4-Trihydroxyphenylazo)benzenesulfonic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. The presence of both the azo and sulfonic acid groups allows for diverse applications in various fields, making it a versatile compound .
Propriétés
Numéro CAS |
64789-21-5 |
|---|---|
Formule moléculaire |
C12H10N2O6S |
Poids moléculaire |
310.28 g/mol |
Nom IUPAC |
4-[(2,3,4-trihydroxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H10N2O6S/c15-10-6-5-9(11(16)12(10)17)14-13-7-1-3-8(4-2-7)21(18,19)20/h1-6,15-17H,(H,18,19,20) |
Clé InChI |
QFFXDEONIZXXTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)O)O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one](/img/structure/B13793117.png)









![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)



